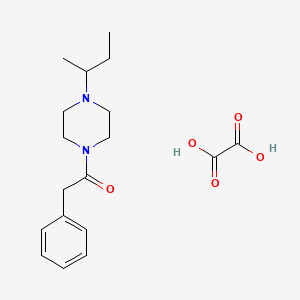
1-sec-butyl-4-(phenylacetyl)piperazine oxalate
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives often involves condensation reactions, nucleophilic substitution, or Mannich reactions. These methods yield a variety of piperazine compounds with diverse substituents, indicating the versatility of synthetic approaches for tailoring the chemical structure and properties of piperazine derivatives (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016; Mamat et al., 2012)^1^^2^^3^.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through single crystal X-ray diffraction (XRD) studies, revealing details such as crystal system, space group, and molecular geometry. These studies highlight the planarity of amide moieties and the presence of specific intermolecular interactions, contributing to the three-dimensional architecture of the crystalline compound (Miyata et al., 2004; Kumara et al., 2017)^4^^5^.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions under specific conditions such as the presence of catalysts. These reactions not only demonstrate the reactivity of these compounds but also their potential for yielding new derivatives with diverse biological activities (Rajkumar et al., 2014; Yang et al., 2021)^6^^7^.
Physical Properties Analysis
The physical properties, including crystallization behavior, melting points, and solubility, are crucial for understanding the practical applications and handling of piperazine derivatives. These characteristics are influenced by the molecular structure and intermolecular interactions within the compound (Prabawati, 2016)^8^.
Chemical Properties Analysis
The chemical properties of "1-sec-butyl-4-(phenylacetyl)piperazine oxalate" and similar compounds, such as their reactivity, stability, and interactions with biological targets, are derived from their functional groups and molecular structure. These properties are essential for their potential use in pharmaceuticals, materials science, and chemical synthesis (Naylor et al., 1993; Chonan et al., 2011)^9^^10^.
Aplicaciones Científicas De Investigación
Piperazine Derivatives as Differentiating Agents in Human Leukemic Cells
Research on piperazine derivatives of butyric acid highlighted their potential as differentiating agents, particularly in the context of antineoplastic agents against tumor cells. The study found that these derivatives could induce differentiation and inhibit the growth of human erythroleukemia K562 cells and myeloid leukemia HL60 cells, suggesting a pathway for the development of new therapeutic agents based on piperazine structures (Gillet et al., 1997).
Aromatase Inhibitors for Mammary Tumor Inhibition
Another research avenue explored the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, aiming at inhibiting estrogen biosynthesis for treating hormone-dependent breast cancer. This research emphasizes the potential of piperazine derivatives in developing more effective and selective inhibitors for hormone-dependent cancers (Hartmann & Batzl, 1986).
Advanced Polymerization Techniques
Piperazine-containing dilithium anionic initiators have been synthesized for the living anionic polymerization of isoprene, demonstrating the role of piperazine derivatives in creating well-defined polyisoprene homopolymers with controlled molecular weights and microstructure. This research indicates the utility of piperazine-based compounds in advanced polymerization techniques and material science (Schultz et al., 2018).
Antibacterial and Anticancer Properties
The modification of biodegradable poly(3-hydroxybutyrate) with different amino compounds, including piperazine, to evaluate antibacterial and anticancer properties, highlights the potential biomedical applications of functionalized piperazine derivatives. These findings suggest the versatile role of piperazine structures in enhancing the biological activity of polymers for medical applications (Abdelwahab et al., 2019).
Propiedades
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-phenylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.C2H2O4/c1-3-14(2)17-9-11-18(12-10-17)16(19)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCXZYDEFIZTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-sec-Butyl-piperazin-1-yl)-2-phenyl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B4015227.png)
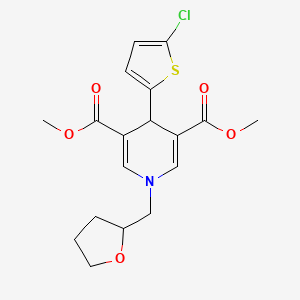
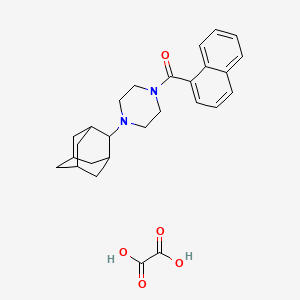

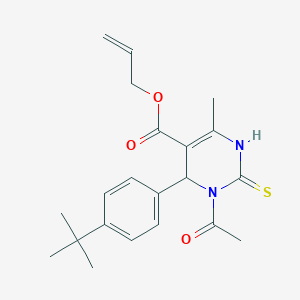
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015257.png)
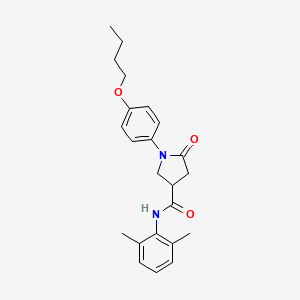
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide](/img/structure/B4015274.png)
![2-[2-(2-methoxyphenyl)vinyl]-3-(2-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015290.png)
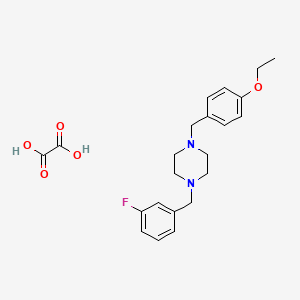
![N-{2-methyl-4-[(2-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4015301.png)

![1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B4015330.png)
